2-Amino-5-benzoyl-1-methylbenzimidazole
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-benzoyl-1-methylbenzimidazole is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in a variety of cellular processes, including cell shape maintenance, cell division, and intracellular transport .
Mode of Action
This compound interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization or assembly of tubulin into microtubules . The disruption of microtubule dynamics interferes with essential cellular processes, leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects multiple biochemical pathways. For instance, it disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In terms of pharmacokinetics, approximately 2% of administered this compound is excreted in urine, and the remainder is excreted in the feces as unchanged drug or a primary metabolite . The half-life of this compound ranges from 2.5 to 5.5 hours in patients with normal hepatic function . These properties influence the bioavailability of the compound and its distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action include degenerative alterations in the cells . By inhibiting tubulin polymerization, this compound disrupts the cell’s cytoskeleton, leading to changes in cell shape and function . At the cellular level, these effects can lead to cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with the compound and alter its activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzoyl-1-methylbenzimidazole typically involves the nitration of toluene to obtain 2-nitro-1-methylbenzimidazole, which is then reduced to form the desired compound . The reaction conditions often include the use of strong acids and reducing agents to facilitate the nitration and reduction processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzoyl-1-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
2-Amino-5-benzoyl-1-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole anthelmintic used to treat helminth infections.
Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness
2-Amino-5-benzoyl-1-methylbenzimidazole is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-13-8-7-11(9-12(13)17-15(18)16)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSGKMYXOOMNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216266 | |
Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66066-76-0 | |
Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066066760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-BENZOYL-1-METHYLBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K884555J02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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